3,3-Difluoro-1-methylpiperidin-4-amine hydrochloride

Catalog No.
S15829648
CAS No.
M.F
C6H13ClF2N2
M. Wt
186.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Difluoro-1-methylpiperidin-4-amine hydrochlori...

Product Name

3,3-Difluoro-1-methylpiperidin-4-amine hydrochloride

IUPAC Name

3,3-difluoro-1-methylpiperidin-4-amine;hydrochloride

Molecular Formula

C6H13ClF2N2

Molecular Weight

186.63 g/mol

InChI

InChI=1S/C6H12F2N2.ClH/c1-10-3-2-5(9)6(7,8)4-10;/h5H,2-4,9H2,1H3;1H

InChI Key

LSWKVSKSMHMHPU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)(F)F)N.Cl

3,3-Difluoro-1-methylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C6H12F2N2HCl\text{C}_6\text{H}_{12}\text{F}_2\text{N}_2\cdot \text{HCl}. This compound is a derivative of piperidine, characterized by a six-membered nitrogen-containing ring, and features two fluorine atoms and a methyl group attached to the nitrogen atom. Its unique structure contributes to its chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science .

The synthesis of 3,3-Difluoro-1-methylpiperidin-4-amine hydrochloride typically involves fluorination processes. A common method includes the reaction of 1-methylpiperidin-4-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST). This reaction is conducted under controlled conditions, often in an inert atmosphere and at low temperatures, to maximize selectivity and yield. The fluorination significantly alters the reactivity profile of the compound, enhancing its stability and biological activity .

Research indicates that 3,3-Difluoro-1-methylpiperidin-4-amine hydrochloride exhibits potential biological activity, particularly as a modulator of certain biological pathways. The presence of fluorine atoms can enhance its binding affinity to specific receptors or enzymes, which may lead to altered physiological responses. Studies have suggested that this compound may interact with neurotransmitter systems, making it a candidate for further investigation in pharmacological studies .

The primary synthesis method involves the following steps:

  • Starting Material: Begin with 1-methylpiperidin-4-amine.
  • Fluorination: React the starting material with diethylaminosulfur trifluoride (DAST) under controlled conditions.
  • Isolation: After completion of the reaction, isolate the product through standard purification techniques such as recrystallization or chromatography.
  • Hydrochloride Formation: The final product is typically converted to its hydrochloride salt for enhanced solubility and stability .

3,3-Difluoro-1-methylpiperidin-4-amine hydrochloride has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Material Science: The compound is utilized in developing new materials due to its unique chemical properties.
  • Biological Research: It is studied for its potential interactions with various biomolecules, aiding in understanding drug mechanisms .

Studies on the interactions of 3,3-Difluoro-1-methylpiperidin-4-amine hydrochloride focus on its binding characteristics with biological targets. The fluorine substituents are known to enhance lipophilicity and hydrogen bonding capabilities, which can influence how the compound interacts with proteins and enzymes. Such studies are crucial for elucidating its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 3,3-Difluoro-1-methylpiperidin-4-amine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Fluoro-1-methylpiperidin-4-amineOne fluorine atomLess lipophilic than the difluorinated analog
3,3-Difluoro-1-methyl-4-piperidinolHydroxyl group instead of aminePotentially different biological activities
1-Methylpiperidin-4-amineNo fluorine substituentsLacks enhanced stability from fluorination

Compared to these analogs, 3,3-Difluoro-1-methylpiperidin-4-amine hydrochloride stands out due to its unique combination of two fluorine atoms which significantly influences its reactivity and biological profile. This modification can enhance both stability and activity in various applications .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

186.0735324 g/mol

Monoisotopic Mass

186.0735324 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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